(R)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride

Catalog No.
S15906234
CAS No.
M.F
C7H10ClFN2
M. Wt
179.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydroc...

Product Name

(R)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride

IUPAC Name

(1R)-2,2,2-trideuterio-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride

Molecular Formula

C7H10ClFN2

Molecular Weight

179.64 g/mol

InChI

InChI=1S/C7H9FN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1/i1D3;

InChI Key

MPEHHZCSUKROFX-HRYRFEROSA-N

Canonical SMILES

CC(C1=C(C=CC=N1)F)N.Cl

Isomeric SMILES

[2H]C([2H])([2H])[C@H](C1=C(C=CC=N1)F)N.Cl

(R)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride is a deuterated analog of 1-(3-fluoropyridin-2-yl)ethylamine, a compound that features a pyridine ring substituted with a fluorine atom. The molecular formula of this compound is C7H10ClFN2C_7H_{10}ClFN_2, and it has a molecular mass of approximately 176.62 g/mol . The presence of deuterium (d3) indicates that three hydrogen atoms have been replaced with deuterium isotopes, which is significant for studies involving metabolic pathways or tracing mechanisms in biological systems. This compound is often utilized in pharmaceutical research and development, particularly in the context of drug metabolism and pharmacokinetics.

The chemical behavior of (R)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride can be characterized by its ability to participate in various reactions typical for amines and aromatic compounds. These reactions include:

  • Nucleophilic Substitution: The amine can act as a nucleophile, reacting with electrophiles.
  • Acylation: The amine group can be acylated to form amides.
  • Alkylation: It can undergo alkylation reactions to form higher amines.

In addition, the presence of the fluorine atom in the pyridine ring may influence the reactivity and stability of the compound through electronic effects.

Synthesis of (R)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride typically involves:

  • Starting Materials: Utilizing 3-fluoropyridine as a precursor.
  • Deuteration: Employing deuterated reagents during the synthesis to incorporate deuterium atoms into the structure.
  • Hydrochloride Formation: Converting the free base form into its hydrochloride salt to enhance solubility and stability.

The detailed synthetic pathway may involve several steps including nucleophilic substitution and purification processes such as crystallization or chromatography.

The applications of (R)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride include:

  • Pharmaceutical Research: Used as a tracer in metabolic studies to understand drug interactions and pathways.
  • Analytical Chemistry: Serves as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its isotopic labeling.
  • Biochemical Studies: Investigates enzyme kinetics and receptor binding studies.

Interaction studies involving (R)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride are critical for understanding its pharmacological profile. These studies may focus on:

  • Receptor Binding Affinity: Evaluating how well the compound binds to specific receptors in comparison to non-deuterated analogs.
  • Metabolic Pathways: Tracing how the compound is metabolized within biological systems using its deuterated form as a marker.

Such studies are essential for assessing potential therapeutic effects or side effects associated with this compound.

Several compounds share structural similarities with (R)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride, including:

Compound NameStructureUnique Features
(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 HydrochlorideSimilar structure but different stereochemistryPotentially different biological activity due to chirality
(R)-1-(3-Fluorophenyl)ethylamine-d3 HydrochlorideContains a phenyl group instead of a pyridine ringDifferent electronic properties affecting reactivity
1-(4-Fluorobenzyl)ethylamine-d3 HydrochlorideSubstituted with a fluorobenzyl groupVariance in hydrophobicity impacting pharmacokinetics

These compounds provide insights into how variations in structure can influence biological activity, pharmacodynamics, and pharmacokinetics, highlighting the uniqueness of (R)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride within this chemical class.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

179.0704844 g/mol

Monoisotopic Mass

179.0704844 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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